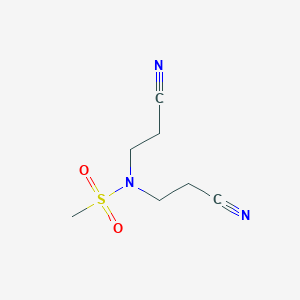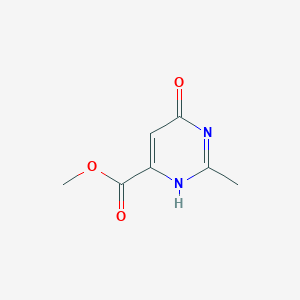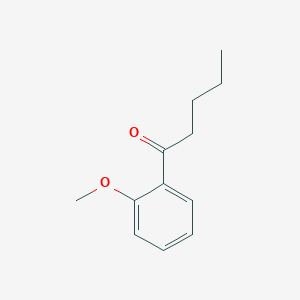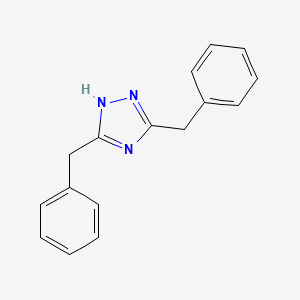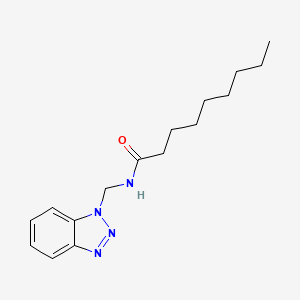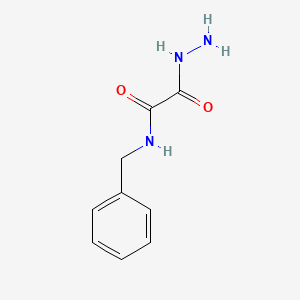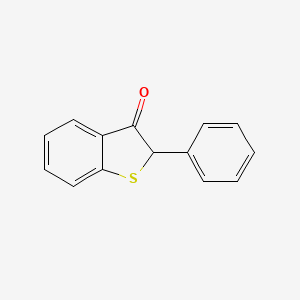
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
描述
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is an organic compound with the molecular formula C7H16O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the hydroxyl groups are replaced by methanesulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate can be synthesized through the reaction of 1,3-propanediol, 2,2-diethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium thiocyanate in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of iodides, thiocyanates, or other substituted products.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
科学研究应用
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
相似化合物的比较
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Propanediol, 2,2-dipropyl-: Contains propyl groups instead of ethyl groups.
1,3-Propanediol, 2,2-diisopropyl-: Features isopropyl groups instead of ethyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
属性
IUPAC Name |
[2-ethyl-2-(methylsulfonyloxymethyl)butyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O6S2/c1-5-9(6-2,7-14-16(3,10)11)8-15-17(4,12)13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZMLKREPRGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(COS(=O)(=O)C)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300209 | |
| Record name | 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56472-22-1 | |
| Record name | NSC135377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7778375.png)
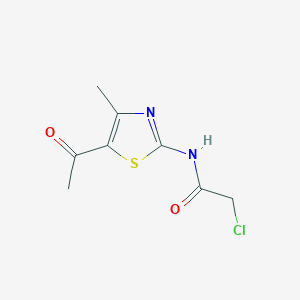
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B7778407.png)
![3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7778411.png)
![3-(3-chloropropyl)-2-(4-methoxyphenyl)-4H-imidazo[1,2-a]benzimidazol-9-ium;chloride](/img/structure/B7778424.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-nitroaniline](/img/structure/B7778431.png)

